1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid
Description
1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid (molecular formula: C₁₃H₁₆O₃, molecular weight: 220.27 g/mol) is a cyclohexane-substituted carboxylic acid featuring a para-hydroxyphenyl group. This compound is structurally characterized by a carboxylic acid group directly attached to a cyclohexane ring, which is further substituted with a hydroxylated aromatic ring.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7,14H,1-3,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQLJOZVOMELKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358798-21-6 | |
| Record name | 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation to form the desired carboxylic acid . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Oxidizing agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Major Products
Oxidation: Formation of 1-(4-oxophenyl)cyclohexane-1-carboxylic acid
Reduction: Formation of 1-(4-hydroxyphenyl)cyclohexane-1-methanol
Substitution: Formation of 1-(4-alkoxyphenyl)cyclohexane-1-carboxylic acid derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of dihydropyridine have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival.
- Case Study : A study demonstrated that a related compound exhibited significant cytotoxicity against HeLa and A375 cancer cell lines, with IC50 values indicating potent activity .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Findings : In vitro studies revealed that modifications to the dihydropyridine scaffold could enhance selectivity toward specific CDKs, leading to decreased proliferation in tumor cells .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research suggests that dihydropyridine derivatives can modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.
- Example : A derivative was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation .
Pharmacological Insights
The pharmacological profile of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suggests multiple mechanisms of action:
- Cell Cycle Arrest : By inhibiting specific kinases, the compound may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence points towards the ability of this compound to trigger apoptosis in malignant cells.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and proliferation.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects :
- Hydroxyl (-OH) : Increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to methoxy (-OCH₃) or halogenated analogs. The hydroxyl group also makes the compound more acidic than its methoxy or chloro counterparts.
- Chloro (-Cl) and Fluoro (-F) : Electron-withdrawing groups that enhance lipophilicity (higher LogP) and may improve membrane permeability. Chloro derivatives exhibit higher melting points due to stronger intermolecular forces (e.g., 153–155°C for the 4-chloro analog) .
- Methoxy (-OCH₃) : Electron-donating group with moderate lipophilicity (LogP = 3.22), commonly used in HPLC analysis due to its stability .
- Trifluoromethyl (-CF₃) : Strongly electron-withdrawing, reducing LogP compared to halogens but enhancing metabolic stability in drug design .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to methoxy or halogenated analogs. For example, 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid is noted for its water solubility despite its lipophilic substituent .
- Acidity : The para-hydroxyphenyl group increases the acidity of the carboxylic acid moiety compared to methoxy or alkyl-substituted analogs.
Research Findings and Data Gaps
- Safety Data : Hazards for analogs vary; for example, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic acid is classified as toxic (H302, H315) . The target compound’s safety profile remains uncharacterized.
Biological Activity
1-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid, often referred to as a key compound in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a hydroxyl group and a carboxylic acid group, contributing to its unique chemical behavior. Its molecular formula is C13H16O3, and it has a molecular weight of 220.27 g/mol.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be around 50 µg/mL, indicating moderate activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be 25 µM for MCF-7 and 30 µM for HeLa cells, suggesting that it may induce apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via caspases |
| HeLa | 30 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
In animal models, this compound has demonstrated anti-inflammatory effects. Administration in a carrageenan-induced paw edema model resulted in a significant reduction in inflammation, with a dosage of 50 mg/kg showing the most pronounced effect . This suggests potential use in treating inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing prostaglandin synthesis.
- Cell Signaling Modulation : The compound can modulate signaling pathways related to cell survival and apoptosis, particularly through the inhibition of the PI3K/Akt pathway.
- Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. Results indicated that while it was less effective than traditional antibiotics, its unique mechanism could be beneficial in combination therapies .
Case Study 2: Cancer Cell Line Study
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, confirming its potential as an adjunctive treatment in breast cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
